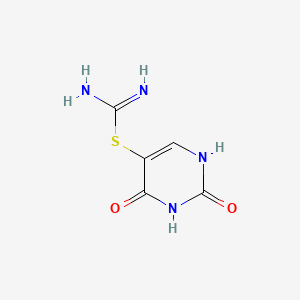
6-Amino-1-methyl-4-thioxo-3,4-dihydro-1,3,5-triazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-1-methyl-4-thioxo-3,4-dihydro-1,3,5-triazin-2(1H)-one is a heterocyclic compound with a unique structure that includes a triazine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of amino, methyl, and thioxo groups in its structure contributes to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-methyl-4-thioxo-3,4-dihydro-1,3,5-triazin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methyl-3-thiourea with cyanamide in the presence of a base such as sodium hydroxide can lead to the formation of the desired triazine compound. The reaction typically requires heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
6-Amino-1-methyl-4-thioxo-3,4-dihydro-1,3,5-triazin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thioxo group or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
6-Amino-1-methyl-4-thioxo-3,4-dihydro-1,3,5-triazin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Agriculture: It can be used as a precursor for the synthesis of herbicides or pesticides.
Materials Science: The compound’s reactivity allows for the creation of novel materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 6-Amino-1-methyl-4-thioxo-3,4-dihydro-1,3,5-triazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thioxo group can facilitate interactions with metal ions or other biomolecules, contributing to its biological activity.
類似化合物との比較
Similar Compounds
6-Amino-1-methyl-4-oxo-3,4-dihydro-1,3,5-triazin-2(1H)-one: Similar structure but with an oxo group instead of a thioxo group.
6-Amino-1-methyl-4-thioxo-1,3,5-triazine: Lacks the dihydro component, leading to different reactivity.
Uniqueness
6-Amino-1-methyl-4-thioxo-3,4-dihydro-1,3,5-triazin-2(1H)-one is unique due to the combination of its functional groups and the dihydro component
特性
分子式 |
C4H6N4OS |
|---|---|
分子量 |
158.18 g/mol |
IUPAC名 |
6-amino-1-methyl-4-sulfanylidene-1,3,5-triazin-2-one |
InChI |
InChI=1S/C4H6N4OS/c1-8-2(5)6-3(10)7-4(8)9/h1H3,(H3,5,6,7,9,10) |
InChIキー |
DLNMJJFHKGJFNU-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC(=S)NC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



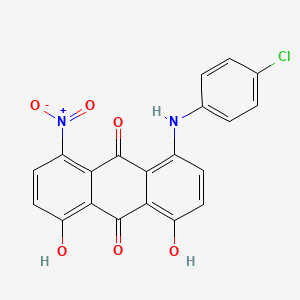

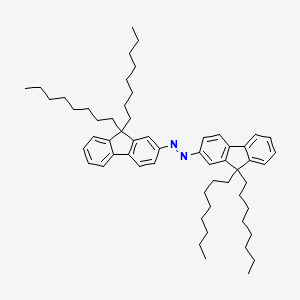

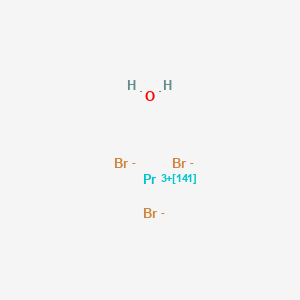
![2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine](/img/structure/B13131543.png)
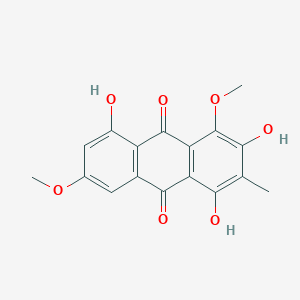
![2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde](/img/structure/B13131554.png)
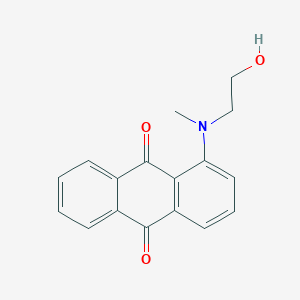
![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate](/img/structure/B13131563.png)

![1H-Indole-1-carboxylic acid, 5-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-borono-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B13131572.png)
